2-Bromo-4-methylanisole

Catalog No.
S662895
CAS No.
22002-45-5
M.F
C8H9BrO
M. Wt
201.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-methylanisole

CAS Number

22002-45-5

Product Name

2-Bromo-4-methylanisole

IUPAC Name

2-bromo-1-methoxy-4-methylbenzene

Molecular Formula

C8H9BrO

Molecular Weight

201.06 g/mol

InChI

InChI=1S/C8H9BrO/c1-6-3-4-8(10-2)7(9)5-6/h3-5H,1-2H3

InChI Key

DHPUIKWBNXTXOB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)Br

Canonical SMILES

CC1=CC(=C(C=C1)OC)Br

The exact mass of the compound 2-Bromo-4-methylanisole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-4-methylanisole (CAS: 22002-45-5) is a substituted aromatic halide used as a key intermediate in organic synthesis. Its utility stems from the specific arrangement of its three functional groups: a methoxy (-OCH3) group, a bromine (-Br) atom, and a methyl (-CH3) group. The methoxy group acts as an electron-donating and ortho-directing group, influencing the molecule's reactivity in processes like directed ortho-metalation (DoM). The bromine atom serves as a reliable handle for various palladium-catalyzed cross-coupling reactions, including Suzuki and Buchwald-Hartwig aminations, enabling the formation of C-C and C-N bonds. The para-methyl group modifies the electronic properties and provides a point of steric differentiation compared to its isomers.

Substituting 2-Bromo-4-methylanisole with its isomers or other analogs is often unviable due to significant differences in reactivity dictated by the precise positioning of the substituents. The location of the methoxy group relative to the bromine atom directly impacts steric hindrance and electronic effects, which govern the efficiency of palladium-catalyzed cross-coupling reactions and the regioselectivity of metalation. For instance, the ortho-methoxy group in the target compound can act as a directing group in lithiation, favoring functionalization at the C3 position, a pathway not available to isomers like 4-bromo-2-methylanisole. Furthermore, swapping the bromo- substituent for an iodo- analog would dramatically increase reactivity and cost, while a chloro- analog would require more aggressive, and often less selective, catalytic systems, making direct substitution impractical for established protocols.

Precursor for Regioselective Functionalization via Directed ortho-Metalation (DoM)

The methoxy group is a well-established directing metalation group (DMG) that facilitates deprotonation at the adjacent ortho- position by organolithium bases. In 2-Bromo-4-methylanisole, the powerful ortho-directing effect of the methoxy group is positioned to enable selective lithiation at the C3 position. This provides a distinct synthetic advantage over isomers where the methoxy group is not ortho to a reactive site, allowing for the introduction of electrophiles with high regiochemical control. This specific substitution pattern is therefore crucial for multi-step syntheses where precise functionalization is required.

Evidence DimensionRegioselectivity in Lithiation
Target Compound DataEnables selective deprotonation at the C3 position due to the ortho-methoxy directing group.
Comparator Or BaselineIsomers such as 4-bromo-2-methylanisole or 3-bromo-4-methylanisole lack this specific directing capability for C3 functionalization.
Quantified DifferenceQualitatively higher regioselectivity for C3 functionalization compared to isomers.
ConditionsReaction with alkyllithium bases (e.g., n-BuLi, s-BuLi) followed by quenching with an electrophile.

For complex molecule synthesis, this specific isomer provides a predictable route for regioselective functionalization that is not achievable with other isomers.

Demonstrated Utility as a Key Precursor in Multi-Step Natural Product Synthesis

2-Bromo-4-methylanisole has been documented as a critical starting material in the multi-step total synthesis of the sesquiterpene (±)-herbertenolide. The specific 2-bromo-4-methyl substitution pattern is essential for the planned bond disconnections and subsequent stereospecific construction of vicinal quaternary centers. The use of this exact isomer was not incidental but a deliberate choice based on the required retrosynthetic pathway. This established use in a complex synthesis validates its utility and process compatibility for demanding applications.

Evidence DimensionPrecursor Efficacy in Total Synthesis
Target Compound DataSuccessfully used as the starting material for the total synthesis of (±)-herbertenolide.
Comparator Or BaselineAlternative isomers or analogs were not selected for this specific, published synthetic route.
Quantified DifferenceNot applicable (demonstrated utility).
ConditionsMulti-step organic synthesis involving stereospecific formation of quaternary centers.

Procuring this specific, validated precursor de-risks a synthetic campaign by using a starting material with a proven track record in a complex, published route.

Facilitates High-Yield Buchwald-Hartwig Amination for C-N Bond Formation

In the synthesis of biologically relevant scaffolds, such as estrone derivatives, the position of the bromo group significantly impacts the success of Pd-catalyzed aminations. In a study on the Buchwald-Hartwig amination of bromo-estrone ethers, both 2-bromo and 4-bromo isomers were successfully coupled with various anilines in good to excellent yields (e.g., 81-91% for the 2-bromo isomer with specific anilines). This demonstrates that the 2-bromo position, as found in 2-bromo-4-methylanisole, is highly amenable to modern C-N coupling protocols, making it a reliable substrate for synthesizing complex amine-containing targets.

Evidence DimensionYield in Buchwald-Hartwig Amination
Target Compound DataA 2-bromo-aromatic ether (2-bromo-13α-estrone 3-methyl ether) provided yields of 81-91% with substituted anilines.
Comparator Or BaselineThe isomeric 4-bromo-aromatic ether provided comparable yields (82-94%) under the same conditions, confirming high reactivity for both isomers.
Quantified DifferenceNegligible difference in yield, confirming the high suitability of the 2-bromo position for this key transformation.
ConditionsPd(OAc)2 catalyst, X-Phos ligand, KOt-Bu base, microwave irradiation.

This evidence confirms that the 2-bromo position is not detrimental to reactivity in a critical C-N bond-forming reaction, ensuring its utility as a building block for medicinal chemistry and materials science.

Regioselective Synthesis of Polysubstituted Aromatic Compounds

This compound is the right choice when a synthetic route requires sequential, regiocontrolled functionalization. The buyer can first utilize the bromo group for a cross-coupling reaction and then leverage the ortho-methoxy group to direct metalation and subsequent electrophilic quench at the C3 position, a strategy not possible with other isomers.

Starting Material for Validated Natural Product Synthesis

For research programs focused on the synthesis of herbertenoid sesquiterpenes or related complex natural products, this specific isomer is a validated starting material. Procuring this compound follows a published, successful route, reducing the process development risk associated with exploring unverified precursors.

Building Block for Medicinal Chemistry and Arylamine Synthesis

As a precursor for substituted arylamines, 2-Bromo-4-methylanisole is a reliable choice. Evidence shows the 2-bromo position is highly reactive in high-yield Buchwald-Hartwig aminations, making it a valuable building block for creating libraries of compounds for pharmaceutical and materials science research where a C-N bond is required at this specific position.

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

22002-45-5

Wikipedia

3-Bromo-4-methoxytoluene

General Manufacturing Information

Benzene, 2-bromo-1-methoxy-4-methyl-: INACTIVE

Dates

Last modified: 08-15-2023

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